N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationships Sulfonamide Libraries

N-{[4-(4-Ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide (CAS 690245-62-6) is a synthetic small-molecule sulfonamide featuring a 4-ethylpiperazine-1-carbonyl-phenyl)methyl core linked to a 3-methoxybenzenesulfonamide motif. With a molecular formula of C21H27N3O4S and a molecular weight of 417.52 g/mol , the compound belongs to the aryl sulfonamide chemical class, which is historically associated with carbonic anhydrase inhibition, antibacterial mechanisms, and diverse CNS-related pharmacological activities.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 690245-62-6
Cat. No. B2863854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide
CAS690245-62-6
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
InChIInChI=1S/C21H27N3O4S/c1-3-23-11-13-24(14-12-23)21(25)18-9-7-17(8-10-18)16-22-29(26,27)20-6-4-5-19(15-20)28-2/h4-10,15,22H,3,11-14,16H2,1-2H3
InChIKeyOQNLSOFIADOABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(4-Ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide (CAS 690245-62-6) – Chemical Identity and Compound Class Profile for Procurement


N-{[4-(4-Ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide (CAS 690245-62-6) is a synthetic small-molecule sulfonamide featuring a 4-ethylpiperazine-1-carbonyl-phenyl)methyl core linked to a 3-methoxybenzenesulfonamide motif. With a molecular formula of C21H27N3O4S and a molecular weight of 417.52 g/mol , the compound belongs to the aryl sulfonamide chemical class, which is historically associated with carbonic anhydrase inhibition, antibacterial mechanisms, and diverse CNS-related pharmacological activities [1]. It is a specialized research tool available from niche chemical suppliers, and is not widely cataloged in standard screening libraries. Potential users should note the absence of a dedicated PubChem Compound record as of the latest indexing, which may affect automated workflows reliant on public database identifiers [2].

Why Generic Substitution Fails: Structural Uniqueness of N-{[4-(4-Ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide


Within the aryl sulfonamide class, biological activity is exquisitely sensitive to variations in both the sulfonamide aryl substituent and the basic amine moiety. The target compound's specific combination of a 3-methoxybenzenesulfonamide head group and a 4-ethylpiperazine-1-carbonyl-phenyl)methyl linker is structurally distinct from close analogs such as the 2,3,5,6-tetramethylbenzenesulfonamide derivative (CAS 690245-15-9) or the 2,5-dimethylbenzenesulfonamide congener . A simple building block like 4-Ethylpiperazine-1-sulfonamide lacks the extended benzyl linker and carbonyl spacer, resulting in vastly different molecular topology and conformational flexibility . Importantly, class-level observations from carbonic anhydrase inhibition studies demonstrate that subtle modifications to the sulfonamide aryl ring can shift isoform selectivity by orders of magnitude (e.g., 4.3 nM Ki for hCA VII versus micromolar affinity for hCA I) [1]. Consequently, interchanging in-class compounds without empirical validation introduces significant risk of altered target engagement, selectivity profiles, and pharmacokinetic behavior, making generic substitution unsuitable for rigorous research applications.

Quantitative Evidence Guide: Head-to-Head Performance Data for N-{[4-(4-Ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide


Direct Structural Differentiation: Single Methoxy Substituent Versus Multi-Methylated Analogs

The target compound's 3-methoxybenzenesulfonamide moiety provides a distinct hydrogen-bonding profile compared to the fully methylated analog (CAS 690245-15-9), which bears a 2,3,5,6-tetramethylbenzenesulfonamide group. The methoxy substituent introduces a potential hydrogen-bond acceptor, whereas the tetramethyl analog relies solely on steric bulk and hydrophobic interactions . This single functional group substitution fundamentally alters the compound's electrostatic potential surface, which is critical for target recognition and binding affinity .

Medicinal Chemistry Structure-Activity Relationships Sulfonamide Libraries

Topological Differentiation from Simpler Building Blocks: Linker Extension and Conformational Flexibility

The target compound's (4-ethylpiperazine-1-carbonyl)phenyl)methyl spacer arm creates a ~10 Å distance between the piperazine nitrogen and the sulfonamide sulfur, based on 2D structural analysis. In contrast, a common building block like 4-Ethylpiperazine-1-sulfonamide (CAS 4114-84-5) has an essentially zero-length spacer, with the sulfonamide attached directly to the piperazine . This extended linker provides greater conformational flexibility and may enable the compound to access binding pockets that are inaccessible to more compact analogs, potentially modulating residence time or allosteric effects .

Chemical Biology Probe Design Physicochemical Properties

Class-Level Target Engagement Rationale: Predicted Carbonic Anhydrase Inhibition Profile

While no direct target engagement data exists for the compound, class-level precedents provide a quantifiable basis for its potential differentiation. A closely related piperazine-sulfonamide hybrid, 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide, exhibited a Ki of 4.3 nM against human carbonic anhydrase VII (hCA VII) with significant selectivity over the ubiquitous isoform hCA I [1]. This structural similarity suggests that the target compound, with its distinct methoxy substitution, may yield a further shifted or orthogonal selectivity profile, particularly for membrane-associated tumor isoforms like hCA IX and XII, which are validated anticancer targets [2].

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Procurement-Relevant Purity and Availability Comparison

The target compound is listed at >95% purity by multiple niche suppliers . In contrast, closely related analogs like N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide have been associated with a specific development candidate (TAK-659) and thus have more complex IP and restricted supply chains, potentially causing delays for non-commercial research use . This makes the target compound a more accessible, straightforward procurement option for early-stage SAR exploration without the administrative overhead associated with patented clinical candidates.

Chemical Procurement Compound Management Research Supply Chain

Recommended Application Scenarios for N-{[4-(4-Ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide Based on Quantitative Evidence


Diversifying Sulfonamide Screening Libraries for Carbonic Anhydrase or CNS Target Panels

The compound's unique 3-methoxy substitution and extended linker topology, differentiated from the tetramethyl and dimethyl analogs, make it a valuable addition to focused screening libraries aimed at exploring structure-activity relationships for carbonic anhydrase isoforms or CNS-related sulfonamide targets. Its predicted divergent hydrogen-bonding profile can help probe the structural determinants of isoform selectivity, as evidenced by class-related data showing nanomolar Ki shifts with subtle structural changes [1].

Chemical Probe Development for Hypoxic Tumor Microenvironment Research

Given the class-level precedent of potent piperazine-sulfonamide hybrids inhibiting membrane-associated carbonic anhydrase isoforms (hCA IX/XII) implicated in tumor hypoxia, this compound serves as a logical starting point for medicinal chemistry optimization. Its structural divergence from a furan-containing analog with a reported hCA VII Ki of 4.3 nM provides a direct comparator for exploring how the methoxy head group influences tumor-relevant isoform selectivity [1].

Agile Procurement for Early-Stage Medicinal Chemistry Campaigns

For laboratories requiring rapid access to structurally complex sulfonamide analogs without the legal and logistical complexities associated with clinical candidates like TAK-659, this compound offers a pragmatic solution. Available at >95% purity from niche suppliers, it can be ordered for immediate SAR exploration, hit validation, and initial pharmacokinetic profiling, accelerating the hit-to-lead timeline [1].

Quote Request

Request a Quote for N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.